
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide, also known as CMMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMMPA belongs to the class of acrylamide derivatives and is known to exhibit potent biological activities.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These effects suggest that 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its relative ease of synthesis and high purity. It has also been found to exhibit potent biological activities at low concentrations, making it a promising candidate for further study. However, one limitation of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its anti-inflammatory properties. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with N-phenylacrylamide to yield 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. The process is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHFOBZWXMHLL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)
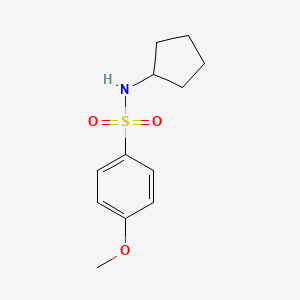

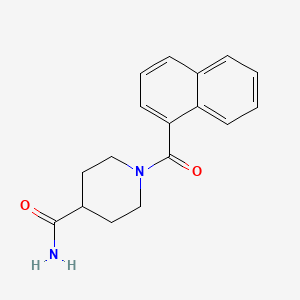
![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)
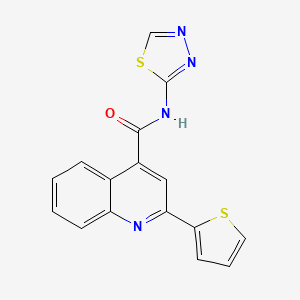
![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
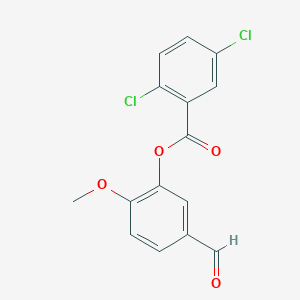
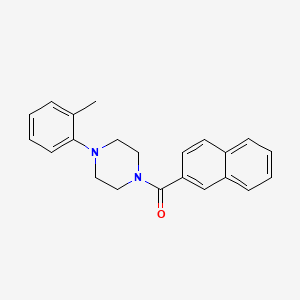
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)